
6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile, also known as DHPM, is a heterocyclic compound that has gained popularity in recent years due to its versatile applications in scientific research. DHPM is synthesized using various methods, and its biochemical and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives varies depending on the compound's pharmacological activity. 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives have been shown to inhibit enzymes, modulate ion channels, and interact with receptors. For example, 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives have been shown to inhibit dihydrofolate reductase, which is essential for DNA synthesis in cancer cells. 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives have also been shown to modulate voltage-gated calcium channels, which play a crucial role in neurotransmitter release.
Biochemische Und Physiologische Effekte
6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives have been shown to have diverse biochemical and physiological effects. For example, 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives have been shown to induce apoptosis, inhibit cell proliferation, and modulate immune responses. 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives have also been shown to reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives offer several advantages for lab experiments. 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives are easy to synthesize, and their structure can be easily modified to develop novel compounds. 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives also offer good solubility in various solvents, which is crucial for drug development. However, 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives also have limitations, including low bioavailability, poor stability, and toxicity concerns.
Zukünftige Richtungen
6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives offer vast potential for future research. Future research directions include developing novel 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives with enhanced pharmacological activities, improving the bioavailability and stability of 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives, and studying the mechanism of action of 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives in more detail. 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives also offer potential as imaging agents for various diseases, including cancer and neurodegenerative disorders.
Conclusion
In conclusion, 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile is a versatile compound that has gained popularity in recent years due to its diverse applications in scientific research. 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives offer potential as anti-cancer, anti-inflammatory, anti-microbial, and anti-viral agents, among others. The synthesis method of 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile has been optimized to yield high purity and yield. 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives have diverse biochemical and physiological effects and offer advantages and limitations for lab experiments. Future research directions include developing novel 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives with enhanced pharmacological activities, improving the bioavailability and stability of 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives, and studying the mechanism of action of 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives in more detail.
Synthesemethoden
6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile can be synthesized using various methods, including the Biginelli reaction, Hantzsch reaction, and Gewald reaction. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. The Gewald reaction involves the condensation of a thiocarbonyl compound, an aldehyde, and a cyanoacetate in the presence of a catalyst. These methods have been optimized to yield high purity and yield of 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile.
Wissenschaftliche Forschungsanwendungen
6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile has been extensively used in scientific research, particularly in drug discovery and development. 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives have shown potential as anti-cancer, anti-inflammatory, anti-microbial, and anti-viral agents. 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives have also been studied for their potential as anti-diabetic, anti-tubercular, and anti-oxidant agents. The unique structure of 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile allows for the development of novel compounds with diverse pharmacological activities.
Eigenschaften
CAS-Nummer |
109831-83-6 |
|---|---|
Produktname |
6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile |
Molekularformel |
C5H4N4O |
Molekulargewicht |
136.11 g/mol |
IUPAC-Name |
4-amino-6-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C5H4N4O/c6-1-3-4(7)8-2-9-5(3)10/h2H,(H3,7,8,9,10) |
InChI-Schlüssel |
GKNRELVWAMNDAS-UHFFFAOYSA-N |
Isomerische SMILES |
C1=NC(=O)C(=C(N1)N)C#N |
SMILES |
C1=NC(=C(C(=O)N1)C#N)N |
Kanonische SMILES |
C1=NC(=O)C(=C(N1)N)C#N |
Synonyme |
5-Pyrimidinecarbonitrile, 6-amino-1,4-dihydro-4-oxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



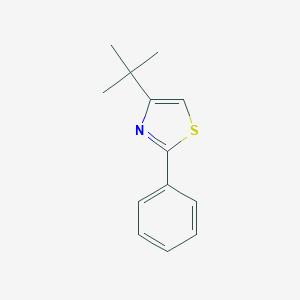
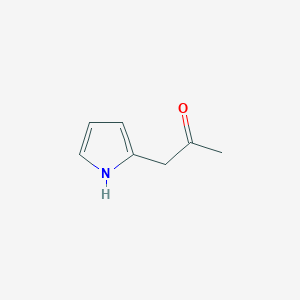
![Cyclohexanone, 5-methyl-2-(1-methylethylidene)-, oxime, [R-(E)]-(9CI)](/img/structure/B26863.png)
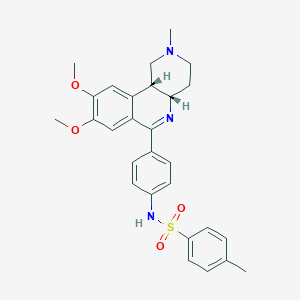
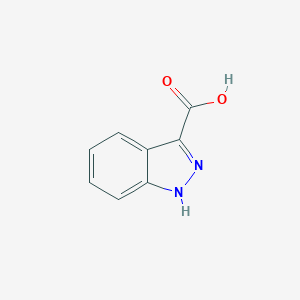


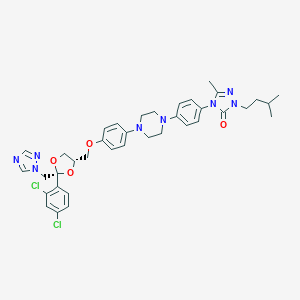
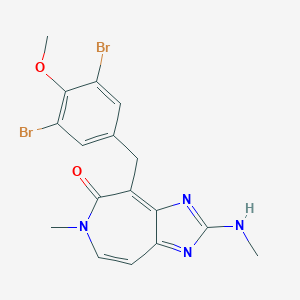
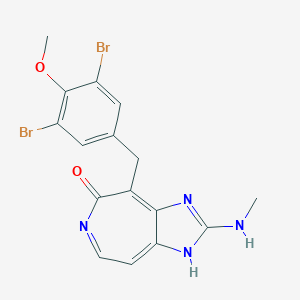

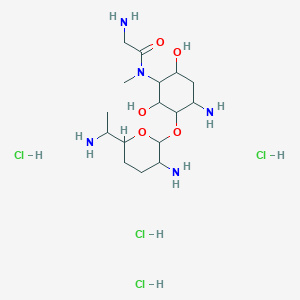
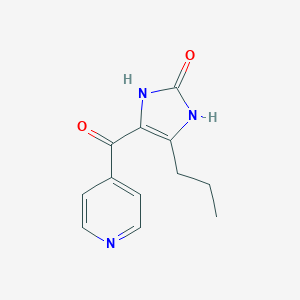
![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine](/img/structure/B26895.png)